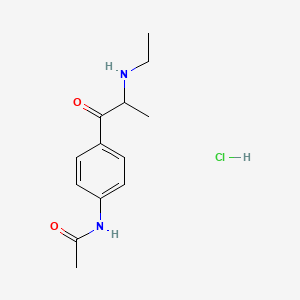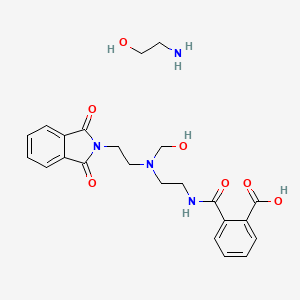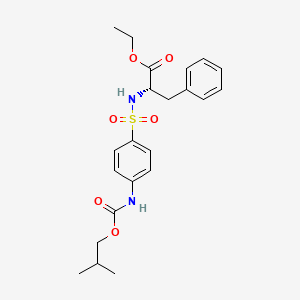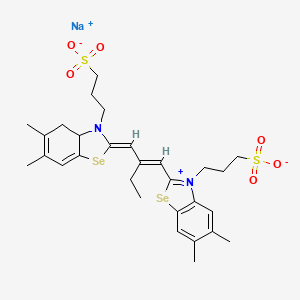
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-c]isothiazole core substituted with an amino group, a carbonitrile group, and a 4-fluorophenylmethylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[2,3-c]isothiazole derivative with a suitable amine and a fluorophenylmethylthio reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The amino and fluorophenylmethylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.
Scientific Research Applications
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound’s unique structure and biological activities make it a candidate for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various therapeutic effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyrazole derivatives: These compounds share a similar thieno[2,3-c] core but differ in their substituents and biological activities.
Thiophene derivatives: Compounds with a thiophene ring system exhibit a range of biological activities and are used in various applications, similar to thieno(2,3-c)isothiazole derivatives.
Uniqueness
Thieno(2,3-c)isothiazole-5-carbonitrile, 4-amino-3-(((4-fluorophenyl)methyl)thio)- stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific research applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Properties
CAS No. |
135518-37-5 |
|---|---|
Molecular Formula |
C13H8FN3S3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]thieno[2,3-c][1,2]thiazole-5-carbonitrile |
InChI |
InChI=1S/C13H8FN3S3/c14-8-3-1-7(2-4-8)6-18-13-10-11(16)9(5-15)19-12(10)17-20-13/h1-4H,6,16H2 |
InChI Key |
PNPOQNUTWWUXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C3C(=C(SC3=NS2)C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





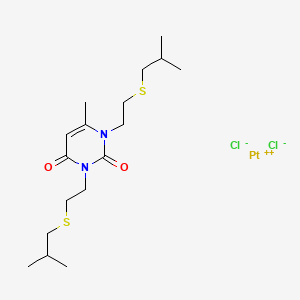
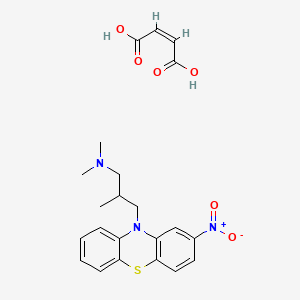
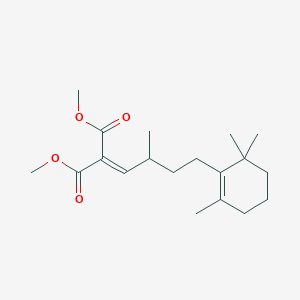

![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)

